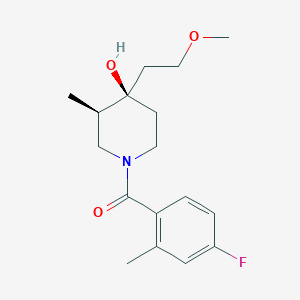

![molecular formula C15H8ClF3N2O B5525993 3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5525993.png)

3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone is a synthetic compound that has been studied for its potential use in scientific research. It is a member of the quinazolinone family of compounds, which have been found to have a wide range of biological activities.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

Quinazolinone derivatives, including structures similar to 3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone, have been synthesized through one-pot synthesis techniques. For instance, a variety of 4(3H)-quinazolinones were synthesized from 2-aminobenzamides and aldehydes, utilizing p-toluenesulfonic acid for cyclization followed by oxidative dehydrogenation mediated by phenyliodine diacetate, highlighting new applications for this dehydrogenative oxidant under mild conditions (Cheng et al., 2013). Furthermore, innovative methods have been explored for the green synthesis of 4(3H)-quinazolinones using propylsulfamic acid functionalized magnetic hydroxyapatite nanoparticles as a highly efficient and magnetically separable Bronsted acid catalyst, showcasing the potential of nanomaterials in facilitating the synthesis of complex quinazolinone derivatives (Dadgar & Kalkhorani, 2015).

Biological Activities

Quinazolinone scaffolds have shown a wide range of biological activities. A study demonstrated the synthesis and analgesic activity of specific quinazolinone derivatives, revealing significant in vitro analgesic activity, thus underscoring the potential of quinazolinone derivatives in developing new analgesic compounds (Osarodion, 2023). Additionally, novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety have been synthesized, with some exhibiting good antimicrobial activities, indicating the versatility of quinazolinone derivatives as potential antimicrobial agents (Yan et al., 2016).

Material Sciences

Quinazolinones have also found applications in material sciences, such as the development of novel reactive dyes. A study introduced quinazolinone molecules into a conventional reactive dye system, synthesizing novel quinazolinone-based monochloro-s-triazine reactive dyes. These dyes demonstrated moderate to very good light fastness and good to excellent washing and rubbing fastness properties, alongside good antimicrobial activity, showcasing the potential of quinazolinone derivatives in the textile industry (Patel & Patel, 2012). Another fascinating application is in the field of selective metal-ion sensors, where 2-(2-hydroxyphenyl)-4(3H)-quinazolinone demonstrated polymorph-dependent solid-state fluorescence and selective metal-ion-sensor properties, indicating its utility in detecting Zn(2+) and Cd(2+) ions at micromolar concentrations (Anthony, 2012).

Safety and Hazards

This compound is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation - Acute Tox. 4 Oral - Eye Dam. 1 - Resp. Sens. 1 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3 . It is recommended to handle it with care and use personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves .

Eigenschaften

IUPAC Name |

3-[4-chloro-3-(trifluoromethyl)phenyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF3N2O/c16-12-6-5-9(7-11(12)15(17,18)19)21-8-20-13-4-2-1-3-10(13)14(21)22/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXWNKYLFXBBLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC(=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-dimethyl-1-(1,2,5-trimethyl-4-piperidinyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5525918.png)

![N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5525924.png)

![2-butyl-8-[(2-methyl-1H-indol-3-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525929.png)

![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5525954.png)

![8-[(2,5-dimethyl-3-thienyl)sulfonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5525966.png)

![6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5525987.png)

![2-(2-hydroxyethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5526001.png)

![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5526005.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5526015.png)